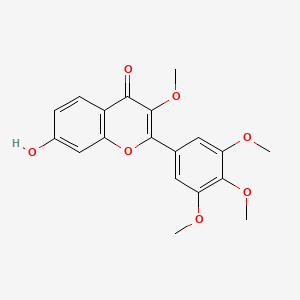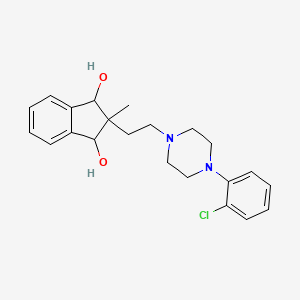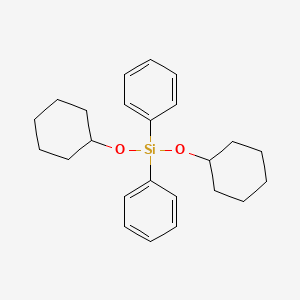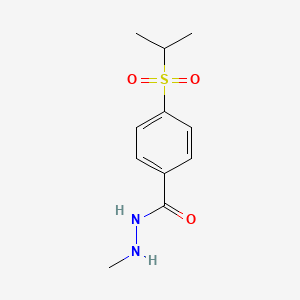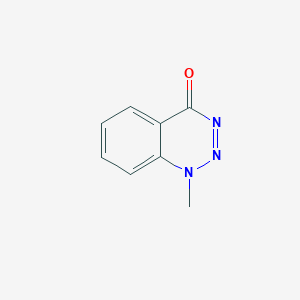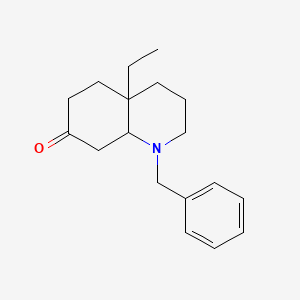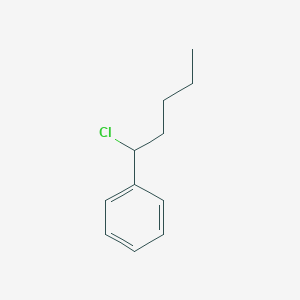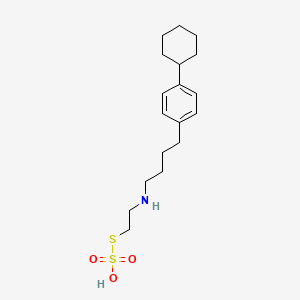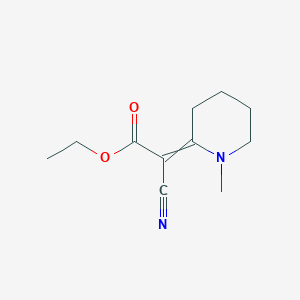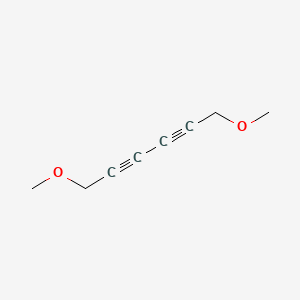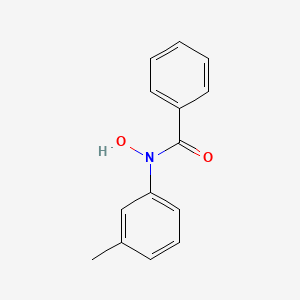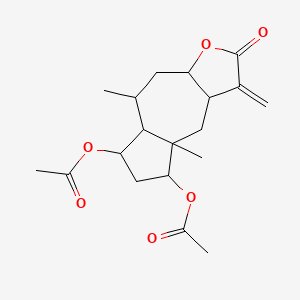
Diacetylpulchellin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diacetylpulchellin is a naturally occurring compound known for its unique chemical structure and properties It is a derivative of pulchellin, a type of ribosome-inactivating protein found in certain plants
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of diacetylpulchellin typically involves the acetylation of pulchellin. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually conducted under mild conditions, with temperatures ranging from 25°C to 50°C, to ensure the stability of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar acetylation techniques. The process involves the use of large reactors where pulchellin is reacted with acetic anhydride. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain high-purity this compound.
化学反応の分析
Types of Reactions: Diacetylpulchellin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert this compound to its alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where acetyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or ammonia can be employed under controlled conditions.
Major Products:
Oxidation: Formation of diketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pulchellin derivatives.
科学的研究の応用
Diacetylpulchellin has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying acetylation reactions.
Biology: Investigated for its potential as a ribosome-inactivating protein with applications in plant biology and genetic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of bioactive compounds and as a precursor for synthesizing other complex molecules.
作用機序
The mechanism of action of diacetylpulchellin involves its interaction with ribosomes, leading to the inhibition of protein synthesis. This is achieved through the depurination of ribosomal RNA, which prevents the binding of elongation factors necessary for protein elongation. The molecular targets include the ribosomal RNA and associated proteins, disrupting the translation process and ultimately leading to cell death.
類似化合物との比較
Ricin: A highly potent ribosome-inactivating protein derived from the castor bean plant.
Abrin: Another ribosome-inactivating protein found in the seeds of the rosary pea plant.
Saporin: A ribosome-inactivating protein from the soapwort plant.
Diacetylpulchellin stands out due to its specific acetylation, which may offer distinct advantages in terms of stability and bioactivity.
特性
CAS番号 |
23754-36-1 |
|---|---|
分子式 |
C19H26O6 |
分子量 |
350.4 g/mol |
IUPAC名 |
(8-acetyloxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl) acetate |
InChI |
InChI=1S/C19H26O6/c1-9-6-14-13(10(2)18(22)25-14)8-19(5)16(24-12(4)21)7-15(17(9)19)23-11(3)20/h9,13-17H,2,6-8H2,1,3-5H3 |
InChIキー |
MKEUEUUTTBUCBV-UHFFFAOYSA-N |
正規SMILES |
CC1CC2C(CC3(C1C(CC3OC(=O)C)OC(=O)C)C)C(=C)C(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


